Methyl cyclohexanecarboxylate

Description

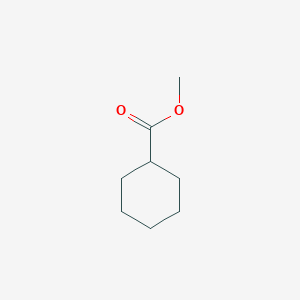

Structure

3D Structure

Propriétés

IUPAC Name |

methyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWPRMPSCMSAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074303 | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

183.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.999 | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4630-82-4 | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96144H696Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

methyl cyclohexanecarboxylate synthesis experimental protocol

An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate (B1212342)

This guide provides detailed experimental protocols and technical data for the synthesis of methyl cyclohexanecarboxylate, a versatile aliphatic ester used in chemical synthesis and as a flavoring agent.[1][2][3] The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The primary methods covered are Fischer-Speier Esterification and Transesterification, offering pathways for high-yield production.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and highly efficient method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] This equilibrium-driven process can be pushed towards the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[4][6] A patented industrial process demonstrates a near-quantitative yield for the synthesis of this compound by continuously feeding methanol (B129727) and removing the methanol-water azeotrope.

Experimental Protocol

This protocol is adapted from a documented industrial process for the synthesis of this compound.

-

Apparatus Setup : Assemble a reaction vessel equipped with a heating mantle, a distillation column, a condenser, a means for continuously adding a reactant, and temperature probes for both the reaction mixture (bottom) and the vapor (head).

-

Reactant Charging : Charge the reaction vessel with cyclohexanecarboxylic acid (3.0 mols) and concentrated sulfuric acid (3.0 g).

-

Reaction : Heat the mixture to a bottom temperature of 125°C.

-

Methanol Feed : Begin the continuous addition of methanol at a rate of 64.0 g per hour.

-

Azeotrope Removal : Maintain the reaction conditions, allowing the methanol-water azeotrope to distill off. The head temperature should be maintained between 67°C and 85°C.

-

Reaction Time : Continue the process for a total of 6 hours to ensure complete conversion.

-

Workup : After the reaction is complete, cool the mixture. Separate the catalyst, which can be achieved by neutralization with a base (e.g., sodium bicarbonate solution) followed by washing with water.

-

Purification : Dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate). The final product can be purified by fractional distillation to yield high-purity this compound.

Data Presentation: Fischer Esterification

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexanecarboxylic Acid | 384.6 g (3.0 mol) | |

| Methanol | 64.0 g/hr (continuous feed) | |

| Catalyst | ||

| Concentrated Sulfuric Acid | 3.0 g | |

| Reaction Conditions | ||

| Bottom Temperature | 125°C | |

| Head Temperature | 67°C - 85°C | |

| Reaction Time | 6 hours | |

| Yield | ||

| Product Yield | 98.2% of theoretical value |

Workflow Diagram: Fischer Esterification

Caption: A flowchart of the Fischer esterification synthesis protocol.

Method 2: Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can be synthesized from a different ester of cyclohexanedicarboxylic acid, such as dimethyl 1,1-cyclohexanedicarboxylate, through a high-temperature, gas-phase reaction over a metal oxide catalyst.

Experimental Protocol

This protocol describes a gas-phase synthesis of this compound.

-

Catalyst Bed Preparation : Pack a suitable reactor tube with 5 g of aluminum oxide.

-

Reactant Solution : Prepare a solution of dimethyl 1,1-cyclohexanedicarboxylate in methanol.

-

Reaction : Heat the aluminum oxide catalyst to 275°C.

-

Reactant Feed : Pass the reactant solution over the heated catalyst at a rate of 4.5 g of the diester and 4.5 g of methanol per hour.

-

Product Collection : Collect the exit mixture as it elutes from the reactor. The total reaction time in the cited procedure is 6 hours.

-

Purification : The collected mixture, containing the product, unreacted starting material, and byproducts, is purified by distillation to isolate the this compound.

Data Presentation: Transesterification

| Parameter | Value | Reference |

| Reactants | ||

| Dimethyl 1,1-cyclohexanedicarboxylate | 4.5 g/hr | |

| Methanol | 4.5 g/hr | |

| Catalyst | ||

| Aluminum Oxide | 5 g | |

| Reaction Conditions | ||

| Temperature | 275°C | |

| Reaction Time | 6 hours | |

| Yield | ||

| Product Yield | 10.1 g total (53% based on diester used) |

Alternative Synthesis Method: Use of Diazomethane (B1218177)

Carboxylic acids can be readily converted to their corresponding methyl esters by reaction with diazomethane (CH₂N₂). The reaction proceeds via an initial acid-base reaction to form a carboxylate salt, which then acts as a nucleophile in an Sₙ2 reaction with protonated diazomethane. While this method is often high-yielding and occurs under mild conditions, the extreme toxicity and explosive nature of diazomethane necessitate specialized handling and equipment, limiting its use to smaller-scale laboratory applications where other methods are unsuitable.

Reaction Logic Diagram

Caption: The reaction pathway for esterification using diazomethane.

References

- 1. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

methyl cyclohexanecarboxylate ¹H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl Cyclohexanecarboxylate (B1212342)

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl cyclohexanecarboxylate, a common organic ester. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound (C₈H₁₄O₂) is a methyl ester of cyclohexanecarboxylic acid.[1] Its structure consists of a cyclohexane (B81311) ring attached to a methyl ester group. Due to the conformational flexibility of the cyclohexane ring and the various chemical environments of its protons, ¹H NMR spectroscopy serves as a powerful tool for its structural characterization. This guide will delve into the interpretation of its ¹H NMR spectrum, including chemical shifts, signal multiplicities, and coupling constants.

Experimental Protocol

Obtaining a high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following is a representative experimental protocol for the acquisition of a ¹H NMR spectrum of this compound.

Instrumentation:

-

Spectrometer: A 400 MHz NMR spectrometer, such as a Varian Mercury plus or a Bruker AC-300.[1][2][3]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.[2] Deuterated solvents are used to avoid overwhelming signals from solvent protons.[4]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

Sample Preparation:

-

A small amount of this compound (e.g., 0.05 mL) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.[2]

-

The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

Technique: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

-

Parameters: Standard acquisition parameters for ¹H NMR are used. Chemical shifts are reported in parts per million (ppm) downfield from TMS.[3] Coupling constants (J) are reported in Hertz (Hz).[3]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound displays several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The cyclohexane ring protons exist in a complex, conformationally mobile system, leading to overlapping multiplets. The most stable conformation is the chair form with the bulky methyl ester group in the equatorial position to minimize steric strain.

Data Summary

The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound recorded in CDCl₃ at 400 MHz.[2]

| Signal Assignment | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| A | -OCH₃ | 3.66 | Singlet (s) | 3H |

| B | H-1 (methine) | 2.30 | Multiplet (m) | 1H |

| C, D, E, F, G | Cyclohexane Ring | 1.24 - 1.91 | Multiplet (m) | 10H |

Note: The assignments for the individual cyclohexane ring protons (C, D, E, F, G) are complex due to significant signal overlap. The chemical shift value represents the range where these protons appear.[2]

Detailed Signal Interpretation

-

Signal A (3.66 ppm): This sharp singlet corresponds to the three equivalent protons of the methyl ester group (-OCH₃). It appears as a singlet because there are no adjacent protons to cause splitting. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.[2][5]

-

Signal B (2.30 ppm): This multiplet is assigned to the single methine proton at the C1 position (the carbon attached to the ester group). This proton is deshielded by the electron-withdrawing carbonyl group of the ester. It appears as a multiplet due to coupling with the adjacent axial and equatorial protons on C2 and C6 of the cyclohexane ring.

-

Signals C, D, E, F, G (1.24 - 1.91 ppm): This broad and complex region of overlapping multiplets corresponds to the remaining ten protons of the cyclohexane ring. The axial and equatorial protons on each carbon are chemically non-equivalent and exhibit different chemical shifts and coupling constants. Generally, axial protons are more shielded and appear at a slightly lower chemical shift (further upfield) than their equatorial counterparts. However, due to the complexity of the spin systems and signal overlap, resolving individual signals is often challenging.[2]

Visualization of Structure and Spectral Correlation

The following diagram illustrates the relationship between the proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.

Caption: Correlation of proton environments in this compound with their ¹H NMR signals.

References

Unveiling the Carbon Skeleton: A Technical Guide to the ¹³C NMR Chemical Shifts of Methyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl cyclohexanecarboxylate (B1212342). This document serves as a core resource for the structural elucidation and analysis of this compound, offering detailed data, experimental protocols, and visual representations of its carbon framework.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of methyl cyclohexanecarboxylate provides a distinct fingerprint of its molecular structure. The chemical shifts are influenced by the electronic environment of each carbon atom, offering valuable insights for structural verification and analysis. The quantitative chemical shift data, referenced against a standard, are summarized below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 176.5 |

| O-CH₃ (Ester Methyl) | 51.3 |

| C1 (Cyclohexane) | 43.1 |

| C2, C6 (Cyclohexane) | 29.1 |

| C3, C5 (Cyclohexane) | 25.7 |

| C4 (Cyclohexane) | 25.4 |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Molecular Structure and Carbon Numbering

To correlate the chemical shifts with the molecular structure, a clear numbering system is essential. The following diagram illustrates the structure of this compound with each carbon atom labeled according to the assignments in the data table.

Caption: Structure of this compound with carbon numbering.

Experimental Protocols

The acquisition of high-quality ¹³C NMR spectra is fundamental for accurate structural analysis. The following provides a detailed methodology for a typical experiment.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency pulses.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules (typically 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans. For quantitative analysis, longer delays (5 times the longest T1) are necessary.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing a ¹³C NMR spectrum to elucidate a chemical structure follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for ¹³C NMR spectral analysis.

GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of methyl cyclohexanecarboxylate (B1212342) using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, data interpretation, and method validation considerations, serving as a practical resource for researchers in analytical chemistry, quality control, and drug development.

Introduction

Methyl cyclohexanecarboxylate (C₈H₁₄O₂) is a methyl ester of cyclohexanecarboxylic acid.[1] Its analysis is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity or metabolite in pharmaceutical products. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.[2][3]

This whitepaper will delve into the core aspects of GC-MS analysis, from sample preparation to data interpretation, providing a robust framework for the successful implementation of this analytical technique.

Experimental Protocols

A validated and reliable analytical method is paramount for accurate quantification and identification. The following sections detail the key steps in the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to extract and concentrate the analyte of interest while removing interfering matrix components.[2]

Recommended Protocol:

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as ethyl acetate, hexane, or dichloromethane.[2][4] Water and non-volatile solvents should be avoided.[2]

-

Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.[4] For quantitative analysis, a dilution to around 10 µg/mL is often suitable.[5]

-

Filtration/Centrifugation: If the sample contains particulate matter, it should be centrifuged or filtered through a 0.22 µm filter to prevent contamination of the GC inlet and column.[1]

-

Vialing: Transfer the final sample into a 1.5 mL glass autosampler vial.[5] If the sample volume is limited, use a vial insert.[2]

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound, based on methods for structurally similar compounds.[4][6]

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4][6] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[4][6] |

| Inlet Temperature | 250 °C[4] |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations)[6] |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[4] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Mass Range | m/z 40-400[4] |

| Ion Source Temperature | 230 °C[4] |

| Transfer Line Temperature | 280 °C[4] |

Data Presentation and Interpretation

Mass Spectrum of this compound

The mass spectrum of a compound is a unique fingerprint that allows for its identification. The fragmentation pattern provides valuable structural information. The molecular ion peak ([M]⁺) for this compound is expected at m/z 142.[1]

Table of Major Mass Fragments:

| m/z | Relative Intensity | Proposed Fragment Ion |

| 142 | 28.0% | [C₈H₁₄O₂]⁺ (Molecular Ion)[1] |

| 110 | 29.3% | [M - CH₃OH]⁺ |

| 87 | 98.6% | [C₅H₇O]⁺ |

| 83 | 77.3% | [C₆H₁₁]⁺ |

| 55 | 99.9% | [C₄H₇]⁺ (Base Peak)[1] |

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration.

Example Calibration Data for a Structurally Similar Compound (Cyclohexanecarboxylic acid derivative):

| Concentration (µg/L) | Peak Area (Arbitrary Units) |

| 0.5 | 15,234 |

| 1.0 | 30,158 |

| 2.0 | 61,543 |

| 5.0 | 152,876 |

| 10.0 | 305,112 |

This data is illustrative and a specific calibration curve must be generated for this compound.

Method validation for quantitative analysis should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. For similar compounds, good linearity has been demonstrated up to 3.6 µg/L with an LOD in the range of 0.4 - 2.4 ng/L.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Proposed Mass Spectral Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer follows characteristic pathways for esters. The following diagram illustrates a proposed fragmentation pattern.

Conclusion

This technical guide provides a comprehensive framework for the GC-MS analysis of this compound. By following the detailed experimental protocols and understanding the principles of data interpretation, researchers, scientists, and drug development professionals can achieve accurate and reliable results. The provided tables and diagrams serve as quick references to facilitate the implementation of this analytical method in a laboratory setting. Further method development and validation specific to the sample matrix are recommended for routine applications.

References

- 1. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-cyclohexene-1-carboxylate [webbook.nist.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. benchchem.com [benchchem.com]

- 5. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for methyl cyclohexanecarboxylate (B1212342). It includes a detailed analysis of its vibrational frequencies, a standardized experimental protocol for obtaining the spectrum, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this compound.

Introduction to Infrared Spectroscopy of Esters

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] When IR radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] An IR spectrum, a plot of wavenumber (cm⁻¹) versus transmittance or absorbance, reveals a unique fingerprint of the molecule, allowing for the identification of its structural components.[2]

Esters, such as methyl cyclohexanecarboxylate, are characterized by a carbonyl group (C=O) and two C-O single bonds. These functional groups give rise to strong and characteristic absorption bands in the IR spectrum, making them readily identifiable.[2] The most prominent feature is the intense C=O stretching vibration, typically found in the 1750-1735 cm⁻¹ region for aliphatic esters.[3] Additionally, the C-O stretching vibrations produce two or more bands in the fingerprint region (1300-1000 cm⁻¹).[3]

Infrared Spectroscopy Data for this compound

The infrared spectrum of this compound is dominated by the characteristic absorptions of the ester functional group and the saturated carbocyclic ring. The key vibrational frequencies and their assignments are summarized in the table below.

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |

| 2935 - 2850 | Strong | C-H stretching (cyclohexyl ring and methyl group) |

| 1735 | Strong, Sharp | C=O stretching (ester carbonyl) |

| 1450 | Medium | CH₂ scissoring (cyclohexyl ring) |

| 1380 | Medium | CH₃ bending (methyl group) |

| 1250 - 1150 | Strong | C-O stretching (ester, O-CH₃) |

| 1100 - 1000 | Strong | C-O stretching (ester, C-O) |

Experimental Protocol for Acquiring the IR Spectrum

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[2]

-

This compound sample

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal using a pipette.[4] Ensure the crystal is completely covered by the liquid sample.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument's software will automatically process the data, ratioing the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[1]

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

-

Cleaning: After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in a suitable solvent, such as isopropanol or ethanol.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and interpretation of the infrared spectrum of this compound.

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Interpretation of the Spectrum

The infrared spectrum of this compound displays several key features that confirm its molecular structure. The most prominent absorption is the sharp, strong peak around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester.[3][5] The region between 2935 and 2850 cm⁻¹ shows strong absorptions corresponding to the C-H stretching vibrations of the cyclohexyl ring and the methyl group.[6]

The fingerprint region of the spectrum provides further structural information. A series of strong bands between 1250 cm⁻¹ and 1000 cm⁻¹ are attributed to the C-O stretching vibrations of the ester group.[3] Specifically, the band in the 1250-1150 cm⁻¹ range can be assigned to the stretching of the C-O bond adjacent to the carbonyl group, while the absorption between 1100 cm⁻¹ and 1000 cm⁻¹ is due to the O-CH₃ bond stretch. The presence of a medium intensity band around 1450 cm⁻¹ is indicative of the scissoring vibration of the CH₂ groups in the cyclohexane (B81311) ring.[6] The combination of these distinct absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification.

References

Spectroscopic Data Analysis of Methyl Cyclohexanecarboxylate (CAS 4630-82-4)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl cyclohexanecarboxylate (B1212342) (CAS 4630-82-4), a compound of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its spectroscopic characteristics to aid in its identification, characterization, and utilization in research and development.

Compound Information

| Identifier | Value |

| CAS Number | 4630-82-4 |

| Chemical Name | Methyl cyclohexanecarboxylate |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Synonyms | Hexahydrobenzoic acid methyl ester, Methyl cyclohexanoate, Methyl cyclohexylcarboxylate |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.66 | s | 3H | -OCH₃ |

| 2.29 | tt | 1H | -CH- (cyclohexyl C1) |

| 1.89 - 1.70 | m | 4H | Cyclohexyl CH₂ |

| 1.63 - 1.55 | m | 1H | Cyclohexyl CH |

| 1.45 - 1.18 | m | 5H | Cyclohexyl CH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 176.6 | C=O |

| 51.4 | -OCH₃ |

| 43.2 | Cyclohexyl C1 |

| 29.1 | Cyclohexyl C2, C6 |

| 25.8 | Cyclohexyl C3, C5 |

| 25.4 | Cyclohexyl C4 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, aiding in the determination of its molecular weight and elemental composition. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 3: GC-MS Spectroscopic Data (Electron Ionization)

| m/z | Relative Intensity (%) | Fragment |

| 55 | 99.99 | [C₄H₇]⁺ |

| 87 | 98.60 | [M-C₄H₇]⁺ |

| 83 | 77.30 | [C₆H₁₁]⁺ |

| 110 | 29.30 | [M-CH₂O]⁺ |

| 142 | 28.00 | [M]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 | Strong | C-H stretch (alkane) |

| 2855 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1450 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These methodologies are based on standard laboratory practices and provide a framework for obtaining similar spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. A standard single-pulse experiment is performed with a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same spectrometer, typically operating at 100 MHz for ¹³C. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 1024 or more) are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet in split or splitless mode.

-

Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g., m/z 40-400).

-

Data Analysis: The resulting mass spectra of the eluting peaks are compared with spectral libraries (e.g., NIST) for compound identification.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path of an FTIR spectrometer, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl cyclohexanecarboxylate (B1212342) from cyclohexanecarboxylic acid. The primary method detailed is the Fischer esterification, a fundamental and widely used acid-catalyzed esterification reaction. This document includes detailed experimental protocols, quantitative data for the starting material and product, and visualizations of the reaction mechanism and experimental workflow to support research and development in the chemical and pharmaceutical sciences.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactant, cyclohexanecarboxylic acid, and the product, methyl cyclohexanecarboxylate. This data is essential for reaction planning, characterization, and quality control.

| Property | Cyclohexanecarboxylic Acid | This compound |

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ |

| Molecular Weight | 128.17 g/mol | 142.20 g/mol [1] |

| Appearance | Colorless to white solid | Clear, colorless liquid[1] |

| Boiling Point | 232-233 °C | 183 °C |

| Melting Point | 31-32 °C | N/A |

| Density | 1.033 g/cm³ | 0.995 g/mL at 25 °C |

| CAS Number | 98-89-5 | 4630-82-4[1] |

| ¹H NMR (CDCl₃, ppm) | 1.20-2.00 (m, 10H), 2.35 (tt, 1H), 12.0 (br s, 1H) | 1.20-1.95 (m, 10H), 2.29 (tt, J=11.4, 3.6 Hz, 1H), 3.67 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | 25.4, 25.7, 29.0, 43.1, 182.7 | 25.5, 25.8, 29.1, 43.3, 51.4, 176.8 |

| IR (cm⁻¹) | 2930, 2860, 1705 (C=O), 1450, 1290, 940 (O-H) | 2930, 2855, 1735 (C=O), 1450, 1200, 1170 (C-O) |

| Typical Yield | N/A | 65-95% |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via Fischer esterification of cyclohexanecarboxylic acid. This protocol is adapted from established procedures for similar esterification reactions.

Materials:

-

Cyclohexanecarboxylic acid

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure this compound as a colorless liquid. A reported overall yield for a two-step synthesis is 65%.[2] For a similar Fischer esterification of 4-methylcyclohexanecarboxylic acid, a yield of 83% has been reported.[3]

Mandatory Visualizations

Fischer Esterification Signaling Pathway

The following diagram illustrates the stepwise mechanism of the acid-catalyzed Fischer esterification of cyclohexanecarboxylic acid with methanol.

Caption: Fischer Esterification Mechanism

Experimental Workflow

The diagram below outlines the logical progression of the experimental procedure for the synthesis of this compound.

Caption: Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclohexanecarboxylate (B1212342) is a common synthetic intermediate. Its hydrolysis to cyclohexanecarboxylic acid is a fundamental transformation in organic synthesis, providing a key building block for pharmaceuticals, agrochemicals, and other fine chemicals. Cyclohexanecarboxylic acid and its derivatives are utilized in various applications, including the synthesis of polymers, plasticizers, and as intermediates in the production of drugs.[1][2][3] This document provides detailed protocols for the hydrolysis of methyl cyclohexanecarboxylate under both acidic and basic (saponification) conditions, along with expected outcomes and comparative data.

The hydrolysis of an ester is a chemical reaction that splits the ester into a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. Acid-catalyzed hydrolysis is a reversible reaction, whereas base-catalyzed hydrolysis, or saponification, is irreversible because the final step involves an acid-base reaction between the carboxylic acid and the alkoxide.

Data Presentation: A Comparative Overview of Hydrolysis Conditions

The efficiency of this compound hydrolysis is contingent on the chosen catalytic method and reaction conditions. Below is a summary of typical conditions and expected yields for both acid- and base-catalyzed approaches. Given the straightforward nature of this transformation for a simple aliphatic ester, yields are generally high.

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Solvent | Aqueous, often with a co-solvent (e.g., Dioxane, THF) | Alcohol/Water mixture (e.g., Methanol (B129727)/H₂O, Ethanol (B145695)/H₂O) |

| Temperature | Reflux (typically 80-100 °C) | Room Temperature to Reflux (typically 25-80 °C) |

| Reaction Time | Several hours to overnight (e.g., 6-18 hours) | Generally faster (e.g., 1-4 hours) |

| Stoichiometry | Catalytic amount of acid | At least one equivalent of base is consumed |

| Reversibility | Reversible | Irreversible |

| Typical Yield | >90% | >95% |

| Work-up | Extraction with organic solvent | Acidification followed by extraction |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a standard procedure for the hydrolysis of this compound using a strong acid catalyst. The reaction is typically performed under reflux to ensure a reasonable reaction rate.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 3 M aqueous solution)

-

Dioxane or Tetrahydrofuran (THF) (optional co-solvent)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add an aqueous solution of a strong acid (e.g., 3 M H₂SO₄, 5-10 volumes). If the ester is not fully soluble, a co-solvent like dioxane or THF can be added until a homogenous solution is formed.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-18 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 2 volumes).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield crude cyclohexanecarboxylic acid.

-

The product can be further purified by recrystallization or distillation if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol describes the saponification of this compound, which is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl, e.g., 3 M or 6 M)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (5-10 volumes).

-

Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq).

-

Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.

-

Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).

-

Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material or neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of HCl. The cyclohexanecarboxylic acid will precipitate if it is a solid at this temperature or form an oil.

-

Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 2 volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclohexanecarboxylic acid.

-

Further purification can be achieved by recrystallization or distillation.

Visualizations

Below are diagrams illustrating the general workflows for the hydrolysis reactions described.

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Caption: Workflow for Base-Catalyzed Hydrolysis (Saponification).

References

Application Notes and Protocols for the Reduction of Methyl Cyclohexanecarboxylate with Lithium Aluminum Hydride (LAH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and active pharmaceutical ingredients. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent widely employed for this purpose due to its high reactivity.[1][2] Unlike milder reducing agents such as sodium borohydride, LAH can efficiently reduce esters, carboxylic acids, amides, and other carbonyl-containing functional groups.[1][2] This document provides a detailed protocol for the reduction of methyl cyclohexanecarboxylate (B1212342) to (cyclohexyl)methanol using LAH, including a reaction mechanism, experimental workflow, and safety considerations.

Reaction Principle and Mechanism

The reduction of an ester with lithium aluminum hydride proceeds via a two-step mechanism.[1] First, a hydride ion from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) leaving group to form an aldehyde. The resulting aldehyde is then rapidly reduced by a second equivalent of hydride to form an alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol, (cyclohexyl)methanol.[1]

Quantitative Data

The following table summarizes representative quantitative data for the reduction of methyl cyclohexanecarboxylate with LAH. The values are illustrative and may vary based on the specific reaction scale and conditions.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Lithium Aluminum Hydride (LAH) |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether |

| Reactant Stoichiometry | LAH (0.5 - 1.0 eq. of hydride) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 4 hours |

| Product | (Cyclohexyl)methanol |

| Typical Yield | 85 - 95% |

Experimental Protocol

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (for quenching)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

1. Reaction Setup:

-

All glassware must be thoroughly dried in an oven and assembled while hot, or flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (0.5-1.0 equivalents of hydride) in anhydrous THF.

-

Cool the LAH suspension to 0 °C using an ice bath.

2. Addition of the Ester:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add the ester solution dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

3. Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Quenching (Workup):

-

Caution: The quenching of LAH is highly exothermic and liberates hydrogen gas. This procedure must be performed carefully in a well-ventilated fume hood, away from any ignition sources.

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Slowly and cautiously add ethyl acetate dropwise to quench any excess LAH.

-

Following the ethyl acetate quench, slowly add saturated aqueous sodium sulfate solution dropwise until the evolution of gas ceases and a white precipitate forms.[3]

-

Alternatively, the Fieser workup can be employed: for every 'x' grams of LAH used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water.[3]

5. Isolation and Purification:

-

Filter the resulting suspension through a pad of Celite or filter paper to remove the aluminum salts.

-

Wash the filter cake with additional THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude (cyclohexyl)methanol can be purified by distillation if necessary.

Safety Precautions

-

Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which is flammable and explosive. Handle LAH in a fume hood and under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

The quenching of LAH is extremely hazardous and must be performed with extreme caution. Add quenching agents slowly and dropwise to a cooled reaction mixture.

Visualizations

Caption: Reaction mechanism for the LAH reduction of this compound.

Caption: Experimental workflow for the LAH reduction of this compound.

References

Application Notes and Protocols: Methyl Cyclohexanecarboxylate as a Substrate in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclohexanecarboxylate (B1212342) is a valuable substrate in biocatalysis, primarily utilized in enzymatic reactions for the synthesis of chiral intermediates crucial for drug development and fine chemical production. The cyclohexane (B81311) ring is a common scaffold in many pharmaceutical compounds, and the ability to introduce chirality with high selectivity is of paramount importance. Enzymes, particularly lipases and esterases, offer a green and highly selective alternative to traditional chemical methods for the resolution of racemic mixtures and the asymmetric synthesis of target molecules.

This document provides an overview of the application of methyl cyclohexanecarboxylate in enzymatic reactions, focusing on hydrolysis and transesterification. Detailed protocols for performing these reactions using common commercial enzymes are provided, along with representative quantitative data to guide experimental design.

Key Enzymes and Reactions

The most common enzymatic transformations involving this compound are hydrolysis and transesterification, catalyzed by hydrolases such as lipases and esterases.

-

Enzymatic Hydrolysis: In this reaction, the ester bond of this compound is cleaved by water to yield cyclohexanecarboxylic acid and methanol (B129727). When applied to a racemic mixture of a substituted this compound, this reaction can be highly enantioselective, with the enzyme preferentially hydrolyzing one enantiomer, allowing for the separation of the unreacted ester and the resulting carboxylic acid in high enantiomeric purity.

-

Enzymatic Transesterification: This reaction involves the transfer of the cyclohexanecarbonyl group from methanol to another alcohol. Similar to hydrolysis, transesterification can be used for the kinetic resolution of racemic alcohols using this compound as an acyl donor, or for the resolution of a racemic this compound derivative using an achiral alcohol.

The two most frequently employed enzymes for these transformations are:

-

Candida antarctica Lipase (B570770) B (CAL-B): A versatile and robust lipase known for its broad substrate specificity and high enantioselectivity. It is often used in its immobilized form (e.g., Novozym 435) which enhances its stability and allows for easy recovery and reuse.

-

Pig Liver Esterase (PLE): A serine hydrolase that is widely used for the asymmetric hydrolysis of a variety of esters, including cyclic meso-diesters and for the kinetic resolution of racemic esters.

Data Presentation

While specific kinetic data for the enzymatic hydrolysis of the parent this compound is not extensively available in the literature, the following tables present representative quantitative data for the enzymatic resolution of closely related cyclic esters. This data can serve as a valuable starting point for optimizing reactions with this compound and its derivatives.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Cyclic Esters

| Enzyme | Substrate | Reaction Type | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantioselectivity (E) |

| Candida antarctica Lipase B | Racemic methyl 2-chlorocyclohexanecarboxylate | Hydrolysis | Toluene/Water | 30 | 50 | >99 | >99 | >200 |

| Pseudomonas cepacia Lipase | Racemic methyl 3-cyclohexene-1-carboxylate | Hydrolysis | Phosphate (B84403) Buffer | 25 | 48 | 98 | 92 | >100 |

| Novozym 435 (Immobilized CAL-B) | Racemic methyl pipecolinate | N-Acylation | tert-Butyl methyl ether | 45 | 50 | 99 | 99 | >200[1] |

Table 2: Representative Data for Pig Liver Esterase (PLE) Catalyzed Hydrolysis

| Substrate | pH | Temp (°C) | Relative Activity (%) | Enantiomeric Excess (ee) of Product (%) |

| Dimethyl cis-4,5-epoxy-1,2-cyclohexanedicarboxylate | 7.5 | 25 | 100 | 95 |

| Dimethyl trans-4,5-epoxy-1,2-cyclohexanedicarboxylate | 7.5 | 25 | 65 | 88 |

| Racemic methyl 2-oxocyclohexanecarboxylate | 8.0 | 30 | 85 | 92 |

Experimental Protocols

The following are generalized protocols for the enzymatic hydrolysis and transesterification of this compound. Optimization of reaction conditions (e.g., enzyme concentration, temperature, pH, solvent, and reaction time) is recommended for specific substrates and desired outcomes.

Protocol 1: Lipase-Catalyzed Hydrolysis of this compound

Objective: To perform the enantioselective hydrolysis of a racemic substituted this compound using Candida antarctica Lipase B (CAL-B).

Materials:

-

Racemic substituted this compound

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.2)

-

Organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath or heating plate

-

Reaction vessel (e.g., round-bottom flask)

-

Equipment for reaction monitoring (e.g., chiral HPLC or GC)

-

Reagents for work-up and purification (e.g., diethyl ether, sodium bicarbonate solution, hydrochloric acid, magnesium sulfate)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the racemic substituted this compound (e.g., 1 mmol).

-

Add the organic solvent (e.g., 10 mL) and the phosphate buffer (e.g., 10 mL).

-

Add the immobilized CAL-B (e.g., 50-100 mg per mmol of substrate).

-

-

Reaction Execution:

-

Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

-

-

Reaction Termination and Work-up:

-

Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and dried for reuse.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 15 mL) to recover any dissolved organic compounds.

-

To isolate the unreacted ester, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

To isolate the carboxylic acid product, acidify the aqueous layer to pH 2-3 with dilute HCl.

-

Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the unreacted ester and the carboxylic acid product by column chromatography if necessary.

-

Determine the enantiomeric excess of both the purified ester and acid by chiral HPLC or GC.

-

Protocol 2: Pig Liver Esterase (PLE) Catalyzed Hydrolysis

Objective: To perform the asymmetric hydrolysis of a meso-dimethyl cyclohexanedicarboxylate or the kinetic resolution of a racemic this compound using Pig Liver Esterase (PLE).

Materials:

-

Substrate (meso-diester or racemic ester)

-

Pig Liver Esterase (PLE) suspension or lyophilized powder

-

Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)

-

pH-stat or automatic titrator with a dilute NaOH solution (e.g., 0.05 M)

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel

-

Equipment for reaction monitoring (e.g., HPLC)

-

Reagents for work-up and purification

Procedure:

-

Enzyme Preparation:

-

If using a lyophilized powder, prepare a stock solution of PLE in cold phosphate buffer.

-

-

Reaction Setup:

-

Dissolve the substrate in a minimal amount of a water-miscible co-solvent (e.g., acetone (B3395972) or DMSO) if it has low water solubility.

-

Add the substrate solution to the phosphate buffer in the reaction vessel.

-

Place the reaction vessel in a temperature-controlled bath (e.g., 25-30 °C) and stir.

-

Calibrate and place the pH electrode of the pH-stat in the reaction mixture.

-

-

Reaction Execution:

-

Initiate the reaction by adding the PLE solution.

-

The hydrolysis of the ester will produce a carboxylic acid, causing a decrease in pH. The pH-stat will automatically add the dilute NaOH solution to maintain a constant pH.

-

The consumption of NaOH is directly proportional to the extent of the reaction. Monitor the reaction by recording the volume of NaOH added over time.

-

-

Reaction Termination and Work-up:

-

When the rate of NaOH consumption slows down or stops (indicating the completion of the reaction or reaching equilibrium), terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and denaturing the enzyme (e.g., by adding a small amount of acetone or by adjusting the pH).

-

Acidify the reaction mixture to pH 2-3 with dilute HCl.

-

Extract the product(s) with an organic solvent.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the product(s) by column chromatography or crystallization.

-

Determine the yield and, if applicable, the enantiomeric excess of the product(s).

-

Visualizations

The following diagrams illustrate the general workflows for the enzymatic reactions described.

Caption: Workflow for Lipase-Catalyzed Hydrolysis.

Caption: Workflow for PLE-Catalyzed Hydrolysis with pH-Stat.

Conclusion

This compound and its derivatives are highly useful substrates for enzymatic reactions, particularly for the production of chiral building blocks. Lipases and esterases, such as Candida antarctica Lipase B and Pig Liver Esterase, have demonstrated their utility in the enantioselective hydrolysis and transesterification of these compounds. The provided protocols and representative data serve as a foundation for researchers and drug development professionals to design and implement efficient biocatalytic processes. Further optimization and screening of enzymes and reaction conditions will undoubtedly lead to even more efficient and selective transformations, expanding the synthetic utility of this important class of molecules.

References

Application of Methyl Cyclohexanecarboxylate and Its Derivatives in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl cyclohexanecarboxylate (B1212342) and its derivatives as key starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs). The focus is on providing practical, data-driven insights and detailed methodologies for the synthesis of prominent drugs, including the anticonvulsant Gabapentin (B195806) and the antifibrinolytic agent Tranexamic acid.

Introduction

Methyl cyclohexanecarboxylate, a simple cyclohexyl ester, and its functionalized analogues are versatile building blocks in medicinal chemistry. The cyclohexane (B81311) scaffold offers a rigid, three-dimensional framework that can be strategically modified to achieve desired pharmacological activities. The ester functionality provides a convenient handle for a variety of chemical transformations, including hydrolysis, amidation, reduction, and rearrangement reactions, making these compounds valuable precursors in multi-step synthetic routes to complex pharmaceutical molecules.

This document will explore the application of these intermediates in the synthesis of:

-

Anticonvulsants: The synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain, will be detailed, highlighting the use of 1,1-cyclohexanediacetic acid monoamide, a derivative of the cyclohexane carboxylate family.

-

Antifibrinolytic Agents: The synthesis of Tranexamic acid, an essential medicine for controlling bleeding, will be outlined, starting from dimethyl 1,4-cyclohexanedicarboxylate.

I. Synthesis of Gabapentin

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic.[1] One of the established industrial syntheses of Gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. While not directly using this compound, this key intermediate is conceptually derived from the elaboration of a cyclohexane carboxylate structure.

Synthetic Pathway Overview

The synthesis of Gabapentin from 1,1-cyclohexanediacetic acid monoamide is a two-step process involving a Hofmann rearrangement followed by hydrolysis.

Figure 1: Synthetic pathway for Gabapentin from 1,1-cyclohexanediacetic acid monoamide.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Hofmann Rearrangement | 1,1-Cyclohexanediacetic acid monoamide, Trichloroisocyanuric acid (TCCA), NaOH | Water, Toluene (B28343) | 0-50 | 5-6 | ~75 (for lactam) |

| 2 | Hydrolysis & Neutralization | Gabapentin lactam, HCl, Base | Water | Reflux | 2-4 | High |

Experimental Protocols

Step 1: Synthesis of Gabapentin Lactam via Hofmann Rearrangement [2]

This protocol describes the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide to form the intermediate Gabapentin lactam (2-azaspiro[3][4]decan-3-one).

Materials:

-

1,1-Cyclohexanediacetic acid monoamide (100 g, 0.5025 mol)

-

12% Sodium hydroxide (B78521) (NaOH) solution (750 g)

-

Trichloroisocyanuric acid (TCCA) (38.47 g, 0.165 mol)

-

Toluene

-

Water

Procedure:

-

Stir 1,1-cyclohexanediacetic acid monoamide (100 g) and 12% NaOH solution (750 g) together for 30 minutes at 25-30 °C to form the sodium salt.

-

In a separate reactor, prepare a stirred mixture of TCCA (38.47 g) and water (150 mL).

-

Add the solution of the sodium salt of the monoamide to the TCCA suspension dropwise over 1 hour, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture for an additional 2 hours at 0-5 °C.

-

Slowly raise the temperature of the reaction mixture to 15-20 °C and maintain for 2 hours.

-

Increase the temperature to 50 °C and add toluene (200 mL).

-

Heat the mixture to reflux to cyclize the intermediate to the lactam.

-

Separate the organic (toluene) layer.

-

Evaporate the toluene under reduced pressure to obtain Gabapentin lactam as a solid.

-

Yield: Approximately 75% with >98% purity by HPLC.[2]

Step 2: Hydrolysis of Gabapentin Lactam to Gabapentin [3]

This protocol describes the acid-catalyzed hydrolysis of the lactam to yield Gabapentin.

Materials:

-

Gabapentin lactam

-

Hydrochloric acid (HCl)

-

Water

-

An appropriate base for neutralization (e.g., sodium hydroxide or an ion-exchange resin)

Procedure:

-

Reflux the Gabapentin lactam with aqueous hydrochloric acid.

-

After the hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture.

-